molecular formula C9H18O B14287432 3-Methyloct-2-en-4-ol CAS No. 136707-95-4

3-Methyloct-2-en-4-ol

Cat. No.: B14287432
CAS No.: 136707-95-4
M. Wt: 142.24 g/mol
InChI Key: XRVYDGOUESSMCD-UHFFFAOYSA-N
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Description

3-Methyloct-2-en-4-ol is an organic compound characterized by the presence of a double bond and a hydroxyl group It is a member of the enol family, which are compounds containing a hydroxyl group attached to a carbon atom that is part of a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyloct-2-en-4-ol can be synthesized through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetaldehyde, followed by dehydration to form the enone, and subsequent reduction to yield the desired enol. The reaction conditions typically involve the use of a base such as sodium hydroxide for the aldol condensation and a reducing agent like sodium borohydride for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-methyloct-2-en-4-one. This process requires a catalyst such as palladium on carbon and is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Methyloct-2-en-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: 3-Methyloct-2-en-4-one or 3-methyloct-2-en-4-al.

    Reduction: 3-Methyloctan-4-ol.

    Substitution: 3-Methyloct-2-en-4-chloride or 3-methyloct-2-en-4-bromide.

Scientific Research Applications

3-Methyloct-2-en-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3-Methyloct-2-en-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond may also participate in conjugation with other functional groups, affecting the compound’s reactivity and interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Methyloct-2-en-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

    3-Methyloct-2-en-4-al: Similar structure but with an aldehyde group instead of a hydroxyl group.

    3-Methyloctan-4-ol: Similar structure but with a saturated carbon chain.

Uniqueness

3-Methyloct-2-en-4-ol is unique due to the presence of both a double bond and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with its similar compounds.

Properties

CAS No.

136707-95-4

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

3-methyloct-2-en-4-ol

InChI

InChI=1S/C9H18O/c1-4-6-7-9(10)8(3)5-2/h5,9-10H,4,6-7H2,1-3H3

InChI Key

XRVYDGOUESSMCD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=CC)C)O

Origin of Product

United States

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